molecular formula C21H23N5 B12383595 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine

Cat. No.: B12383595
M. Wt: 345.4 g/mol
InChI Key: XURWVKISYBUGHB-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is a synthetic compound known for its significant biological activity. It is recognized for its role as an agonist of toll-like receptors 7 and 8 (TLR7/8), which are crucial in the activation of the innate immune system

Preparation Methods

The synthesis of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the imidazoquinoline core into more saturated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves the activation of toll-like receptors 7 and 8 (TLR7/8). Upon binding to these receptors, the compound triggers a signaling cascade that leads to the activation of the innate immune system. This includes the production of cytokines and the maturation of dendritic cells, which are essential for initiating adaptive immune responses .

Comparison with Similar Compounds

1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern and its potent activity as a TLR7/8 agonist. Similar compounds include:

These compounds share structural similarities but differ in their specific substitutions and pharmacokinetic properties, which influence their biological activity and therapeutic applications.

Properties

Molecular Formula

C21H23N5

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24)

InChI Key

XURWVKISYBUGHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N

Origin of Product

United States

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